![molecular formula C16H19ClN2O B1420328 2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole CAS No. 1096913-02-8](/img/structure/B1420328.png)
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Descripción general
Descripción
The compound “2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole” is an organic compound. Organic compounds are typically composed of carbon atoms in rings or long chains, to which are attached other atoms of such elements as hydrogen, oxygen, and nitrogen .
Synthesis Analysis
The synthesis of organic compounds often involves several steps, including the creation of a carbon skeleton and the addition of functional groups . The synthesis of a specific compound like “this compound” would depend on the specific reactions involved.Molecular Structure Analysis
The molecular structure of an organic compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together . The structure can be represented in various ways, including molecular formulas, structural formulas, and line-angle formulas .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including substitution reactions, addition reactions, elimination reactions, and rearrangement reactions . The specific reactions that “this compound” can undergo would depend on its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity . These properties are determined by the compound’s molecular structure and the types of chemical bonds it contains.Aplicaciones Científicas De Investigación
Antibacterial Activity
1,3,4-Oxadiazoles, including derivatives similar to the specified compound, have been investigated for their antibacterial properties. For instance, Rai et al. (2009) synthesized a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. Among these, specific compounds exhibited significant antibacterial activity against various bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Photoluminescent Properties
Han et al. (2010) studied 1,3,4-oxadiazole derivatives for their mesomorphic behavior and photo-luminescent properties. They synthesized compounds that exhibited strong blue fluorescence emission and good photoluminescence quantum yields, suggesting potential applications in photonic and display technologies (Han, Wang, Zhang, & Zhu, 2010).
Anti-convulsant and Anti-inflammatory Activities
Bhat et al. (2016) explored the potential of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole derivatives for their in vivo anti-convulsant and anti-inflammatory activities. Some of these compounds showed significant biological activities, supported by molecular docking studies (Bhat, Nagaraja, Kayarmar, Raghavendra, Rajesh, & Manjunatha, 2016).
Insecticidal Activity
Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against diamondback moth (Plutella xylostella). Some compounds exhibited good insecticidal activities, demonstrating the potential of 1,3,4-oxadiazole derivatives in pest control (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Corrosion Inhibition
Kalia et al. (2020) studied oxadiazole derivatives as agents for controlling the dissolution of mild steel in corrosive environments. Their research indicated that these compounds could act as effective corrosion inhibitors, with potential applications in material science and engineering (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-[chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15(13-8-2-1-3-9-13)16-19-18-14(20-16)11-10-12-6-4-5-7-12/h1-3,8-9,12,15H,4-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGHFMXJSRNERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NN=C(O2)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




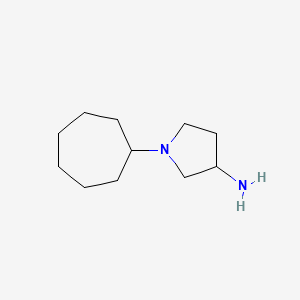
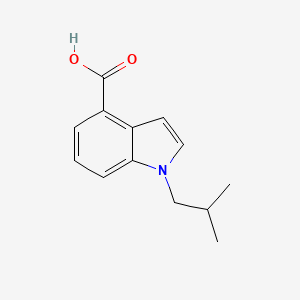

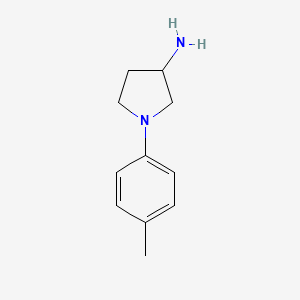

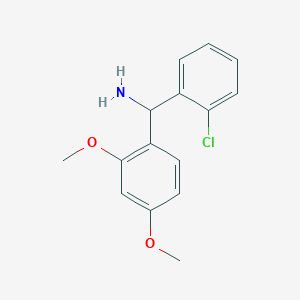
![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)

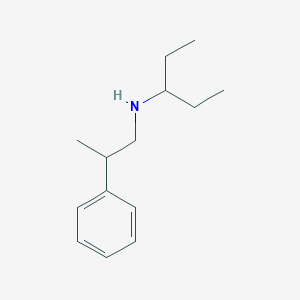
![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)
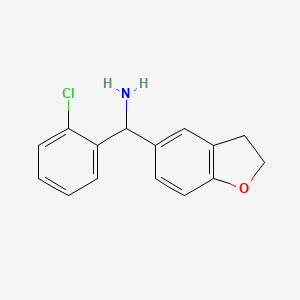
![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)